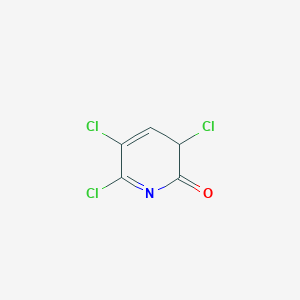
3,5,6-trichloro-3H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6-Trichloro-3H-pyridin-2-one is a chlorinated pyridine derivative. It is known for its role as a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . This compound is characterized by its high toxicity and persistence in the environment, making it a significant subject of study in environmental chemistry and toxicology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5,6-Trichloro-3H-pyridin-2-one can be synthesized through various methods. One common method involves the chlorination of 2-chloro-6-methoxypyridine, followed by dechlorination and cyclization reactions . The reaction conditions typically include the use of hydrochloric acid and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves a one-pot process starting from 2-chloro-6-methoxypyridine. This method is efficient and allows for the production of the compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,6-Trichloro-3H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different chlorinated pyridine derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated pyridine derivatives, which can have different applications and properties .
Wissenschaftliche Forschungsanwendungen
3,5,6-Trichloro-3H-pyridin-2-one has several scientific research applications:
Environmental Chemistry: It is studied for its persistence and degradation in the environment, particularly in soil and water systems.
Agriculture: As a degradation product of pesticides, it is important in understanding the environmental impact of pesticide use.
Analytical Chemistry: It is used as a standard in analytical methods for detecting and quantifying pesticide residues.
Wirkmechanismus
The mechanism of action of 3,5,6-Trichloro-3H-pyridin-2-one involves its interaction with microbial enzymes that degrade it into less toxic compounds. The primary pathways include hydrolytic-oxidative dechlorination and denitrification . These pathways help in the detoxification and mineralization of the compound in the environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-2-pyridone
- 6-Chloropyridin-2-ol
- 2-Hydroxypyridine
- Phoxim
Uniqueness
3,5,6-Trichloro-3H-pyridin-2-one is unique due to its high chlorine content, which contributes to its high toxicity and persistence in the environment. This makes it a significant compound for studies related to environmental pollution and remediation .
Eigenschaften
Molekularformel |
C5H2Cl3NO |
|---|---|
Molekulargewicht |
198.43 g/mol |
IUPAC-Name |
3,5,6-trichloro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1,3H |
InChI-Schlüssel |
ZMEJXHGZRGXCPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=O)C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


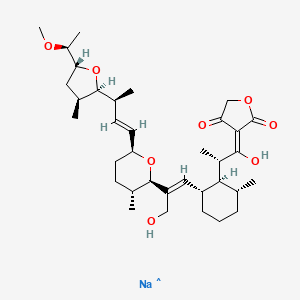
![tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate](/img/structure/B12364935.png)
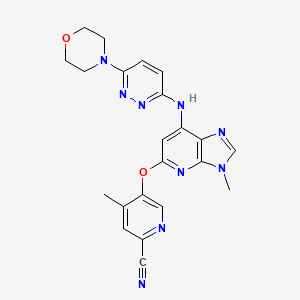
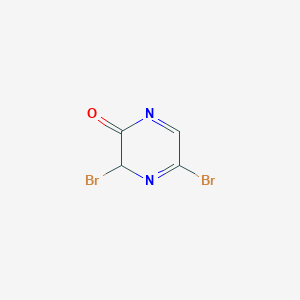


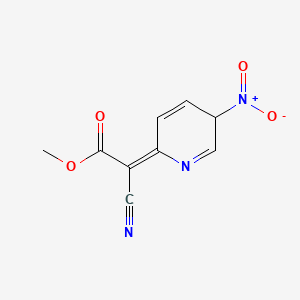


![1,2,3,4,4a,5,5a,6,6a,6b,7,8,9,10,10a,11,11a,12,12a,12b-Icosahydroindolo[3,2-b]carbazole](/img/structure/B12364989.png)
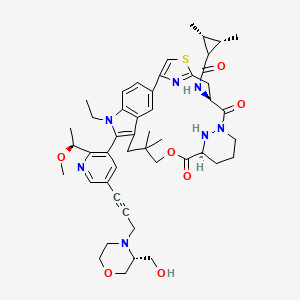
![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12364994.png)

![1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12364999.png)
